9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine
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Overview
Description
9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an ethoxy group, an ethylsulfanyl group, and a phenyl group attached to a chromeno[2,3-d]pyrimidine core.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with a variety of protein kinases . These kinases, such as the serine/threonine kinases Rip-like interacting caspase-like apoptosis-regulatory protein kinase (RICK) and p38, play crucial roles in cellular signaling pathways .
Mode of Action
Pyrimidine derivatives are known to inhibit the activity of kinases by interfering with atp binding . This inhibition can lead to changes in cellular signaling pathways, potentially affecting cell growth and proliferation .
Biochemical Pathways
For instance, they can inhibit the production of cytokines, proteins that are critical for cell signaling . This suggests that the compound may have a role in modulating immune responses.
Result of Action
The inhibition of kinase activity by pyrimidine derivatives can lead to changes in cellular signaling pathways, potentially affecting cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the chromeno[2,3-d]pyrimidine core.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced chromeno[2,3-d]pyrimidines, and various substituted derivatives.
Scientific Research Applications
9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 9-ethoxy-4-(ethylsulfanyl)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine
- 9-ethoxy-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine may exhibit unique biological activities due to the specific arrangement of its functional groups
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
9-ethoxy-4-ethylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-3-24-17-12-8-11-15-13-16-20(25-18(15)17)22-19(23-21(16)26-4-2)14-9-6-5-7-10-14/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIQJDPYBUDWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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